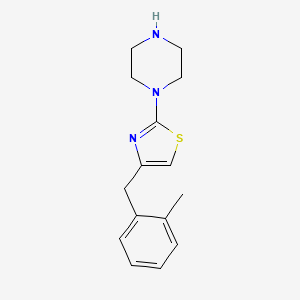
Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)-, can be achieved through several methods. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on an industrial scale .
化学反応の分析
Types of Reactions
Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer.
1-(4-Methoxy-2-methylphenyl)piperazine: Studied for its effects on memory formation and consolidation.
Uniqueness
Piperazine, 1-(4-((2-methylphenyl)methyl)-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
特性
CAS番号 |
73553-66-9 |
|---|---|
分子式 |
C15H19N3S |
分子量 |
273.4 g/mol |
IUPAC名 |
4-[(2-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C15H19N3S/c1-12-4-2-3-5-13(12)10-14-11-19-15(17-14)18-8-6-16-7-9-18/h2-5,11,16H,6-10H2,1H3 |
InChIキー |
YEFYGVHBWYUIAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC2=CSC(=N2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

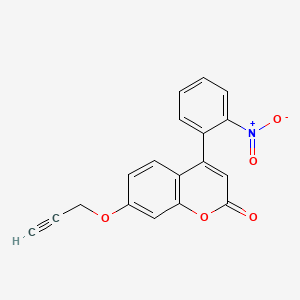
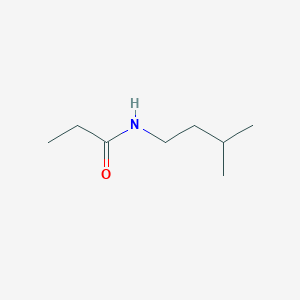
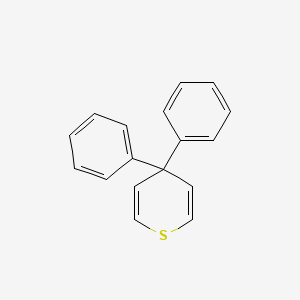
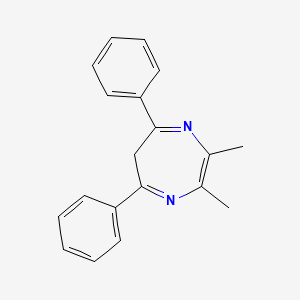
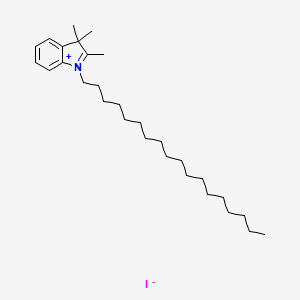
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
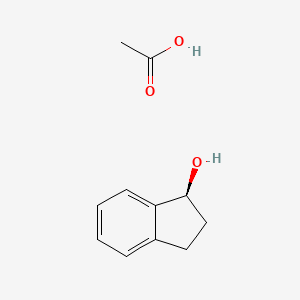
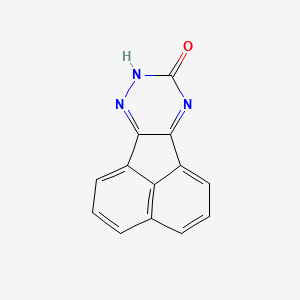
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
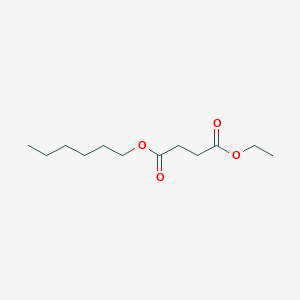
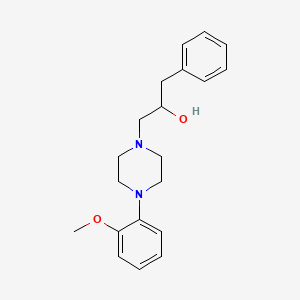
methanone](/img/structure/B14463961.png)
